(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a fluorophenyl group and a methyl-pyrazolyl group attached to a methanamine backbone
Mechanism of Action
Target of Action
The primary target of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is the human estrogen alpha receptor (ERα) . This receptor is a protein within cells that is activated by the hormone estrogen and can trigger various cellular responses.
Mode of Action
This compound interacts with its target, the human estrogen alpha receptor (ERα), by binding to it . The binding affinity of this compound to ERα is close to that of 4-OHT, a native ligand . This interaction can lead to changes in the receptor’s activity, potentially influencing the cellular responses it triggers.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. Given its interaction with the human estrogen alpha receptor (ERα), it could potentially influence cellular processes regulated by this receptor, such as cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH.
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, fluorophenyl derivatives, and methanamine derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine include other pyrazole derivatives, such as:
- (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
- (4-bromophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
- (4-methylphenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the phenyl ring can enhance the compound’s stability, lipophilicity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(4-fluorophenyl)-(1-methylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8/h2-7,11H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVWSAVGRBYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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